1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

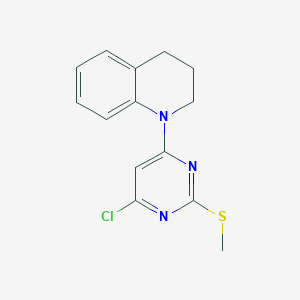

The compound “1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinoline, which is a four-ring structure with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and tetrahydroquinoline rings would give the molecule a rigid, cyclic structure. The chlorine and methylsulfanyl groups would likely be attached to the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The methylsulfanyl group could potentially be oxidized. The tetrahydroquinoline ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged atoms would influence its properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthetic Methods and Characterization

- The development of new synthetic methods for tetrahydroquinoline derivatives and their spectral characterization has been explored, with studies detailing the synthesis of compounds featuring the tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine derivatives. These methods are crucial for creating molecules with potential pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Heterocyclic Chemistry

- Research in heterocyclic chemistry has led to the synthesis of novel tetrahydroquinolinopyrimidine derivatives, highlighting the versatility of these compounds in forming heterocyclic rings that could be foundational for future pharmacological studies (A. Abdel-rahman, I. Awad, E. A. Bakhite, 1992).

Chemical Transformations

- Investigations into the chemical transformations of pyrimidine derivatives under oxidative conditions have been conducted, offering insights into the reactivity and potential modifications of these compounds for further application in medicinal chemistry and drug development (V. Jakubkienė, P. Vainilavicius, 2006).

Applications in Antimicrobial and Antitubercular Activities

- Some studies have explored the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues, indicating the therapeutic potential of these compounds against bacterial and fungal strains as well as Mycobacterium tuberculosis. This suggests a possible avenue for the development of new antibacterial and antituberculosis drugs (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to have antiviral action , suggesting that this compound might interact with viral proteins or enzymes.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential antiviral action , it might interfere with the replication cycle of viruses, thereby inhibiting their proliferation.

Pharmacokinetics

Similar compounds are known to have good bioavailability .

Result of Action

Given its potential antiviral action , it might inhibit the replication of viruses, thereby preventing the infection from spreading.

properties

IUPAC Name |

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S/c1-19-14-16-12(15)9-13(17-14)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7,9H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIPPNLYSFIRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)